molecular formula C16H15N3O3S B2431873 N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-55-3

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2431873
CAS No.: 946335-55-3
M. Wt: 329.37
InChI Key: YKPQQDSQJJPBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular pathways. This inhibition can lead to the disruption of processes like DNA replication or protein synthesis, which is why it is being studied for its potential anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,1,3-trimethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential use in material science set it apart from other similar compounds .

Properties

IUPAC Name

N,1,3-trimethyl-2,4-dioxo-N-phenylthieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-17(10-7-5-4-6-8-10)14(21)12-9-11-13(20)18(2)16(22)19(3)15(11)23-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPQQDSQJJPBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N(C)C3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.